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Compound of Interest

Compound Name: Azepan-2-ylmethanamine

CAS No.: 42839-32-7

Cat. No.: B2726022 Get Quote

Part 1: Strategic Significance & Chemical Profile[1]
The "Seven-Membered" Advantage
In modern drug discovery, escaping the "flatland" of aromatic rings and the ubiquity of six-

membered heterocycles (piperidines) is a key strategy for generating novel intellectual property

and improving physicochemical properties.[1] Azepan-2-ylmethanamine offers two distinct

advantages:

Conformational Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring

adopts a flexible twist-chair/twist-boat conformation. This allows the side chain to explore

binding pockets inaccessible to smaller rings.

High Fsp³ Character: Increasing the fraction of sp³-hybridized carbons correlates with

improved clinical success by enhancing solubility and reducing promiscuous binding.

Chemical Profile[1][2][3][4]
CAS: 42839-32-7 (Free base), 23542-63-4 (Generic/Salt forms)[2]

IUPAC Name: 1-(Azepan-2-yl)methanamine

Structure: A seven-membered saturated nitrogen heterocycle with an exocyclic primary

amine at the C2 position.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2726022?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://www.benchchem.com/product/b2726022?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416787/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2726022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basicity:

N1 (Endocyclic, Secondary): pKa ~10–11 (Highly basic, steric bulk).[2]

N2 (Exocyclic, Primary): pKa ~9–10 (Nucleophilic, accessible).[2]

Key Reactivity Feature: The primary exocyclic amine is kinetically more nucleophilic towards

acylating agents due to lower steric hindrance, while the secondary endocyclic amine is

thermodynamically more basic. This difference permits orthogonal functionalization.

Part 2: Synthetic Workflows & Decision Logic
Orthogonal Protection Strategy
The critical step in using this diamine is differentiating the two nitrogen atoms. The following

Graphviz diagram illustrates the decision logic for selective functionalization.

Azepan-2-ylmethanamine
(Free Diamine) Target Goal?

Functionalize
Exocyclic Amine (1°)Primary Target

Functionalize
Endocyclic Amine (2°)

Ring Target

Direct Acylation
(Control Stoichiometry)

High Nucleophilicity

Boc Protection
(Boc2O, 0°C)

Selectivity Required

Product: Amide at 1°
Free 2° Amine

1-Boc-2-(aminomethyl)azepane
Major Product Reductive Amination / Alkylation

of 2° Amine
Functionalization

Click to download full resolution via product page

Caption: Decision tree for orthogonal functionalization of the azepan-2-ylmethanamine
scaffold.

Part 3: Experimental Protocols
Protocol A: Selective Acylation of the Primary Amine
Target: To couple a carboxylic acid to the exocyclic amine while leaving the ring nitrogen free.

Rationale: The primary amine is less sterically hindered than the secondary ring nitrogen. By

using a mild acylating agent (NHS ester) or controlling the temperature with an acid chloride,

kinetic selectivity is achieved.[2]
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Materials:

Azepan-2-ylmethanamine (1.0 equiv)

Carboxylic Acid derivative (NHS ester preferred, or Acid Chloride) (0.9 equiv)[2]

Dichloromethane (DCM) (anhydrous)[2]

Triethylamine (TEA) (1.1 equiv)[2]

Procedure:

Preparation: Dissolve azepan-2-ylmethanamine (100 mg, 0.78 mmol) in anhydrous DCM (5

mL) under nitrogen atmosphere. Cool to -78°C (if using acid chloride) or 0°C (if using NHS

ester).[2]

Addition:

For Acid Chlorides: Add TEA followed by the dropwise addition of the acid chloride (0.9

equiv dissolved in DCM) over 30 minutes. The substoichiometric amount ensures the

primary amine reacts first.

For NHS Esters: Add the NHS ester (0.9 equiv) in one portion at 0°C.

Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS. The primary amide forms rapidly.

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2]

Purification: The crude mixture will contain the desired mono-amide and unreacted diamine.

The secondary amine in the product is basic; purify using a silica column pre-treated with 1%

TEA or use amine-functionalized silica to prevent streaking.

Protocol B: Reductive Alkylation of the Ring Nitrogen
Target: To introduce an alkyl group onto the azepane ring nitrogen.

Rationale: Reductive amination is preferred over direct alkylation (with halides) to avoid over-

alkylation (quaternization).[2]
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Procedure:

Setup: Dissolve 1-Boc-2-(aminomethyl)azepane (if side chain protection is needed) or the

free diamine (if side chain is already functionalized) in MeOH/DCE (1:1).

Imine Formation: Add the aldehyde (1.1 equiv) and catalytic acetic acid (1 drop).[2] Stir for 1

hour at room temperature.

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir overnight.

Workup: Quench with aqueous NaOH (1M) to pH 10. Extract with DCM.

Note: If using the free diamine, the aldehyde will preferentially react with the primary amine

first. To alkylate the ring nitrogen specifically, the primary amine must be protected (e.g., as a

Boc-carbamate or amide) prior to this step.[2]

Part 4: Case Study & Applications
The Balanol Connection (Kinase Inhibition)
The fungal metabolite (-)-Balanol is a potent inhibitor of Protein Kinase C (PKC) and PKA.[3] Its

core structure features a 3-hydroxy-azepane ring.

Application: Researchers utilize the azepan-2-ylmethanamine scaffold to synthesize

"Balanol analogs" that retain the ATP-binding mimicry but simplify the synthesis by removing

the 3-hydroxy group.

Mechanism: The azepane ring mimics the ribose ring of ATP, positioning the exocyclic amine

(often coupled to a benzamide) to interact with the hinge region of the kinase.

Carbonic Anhydrase IX (CAIX) Inhibitors
Recent studies (e.g., Bioorg.[2] Med. Chem.) have utilized the azepane scaffold to display

sulfonamide "warheads" for targeting CAIX, a hypoxia-induced tumor target.

Design: The azepane ring fills the hydrophobic pocket of the enzyme more effectively than a

piperazine ring, leading to nanomolar potency (IC50 < 20 nM).
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Data Summary: Scaffold Comparison
Property Piperidine (6-ring) Azepane (7-ring)

Impact on Drug
Design

Conformation Rigid Chair Flexible Twist-Chair
Better induced fit for

flexible pockets

Lipophilicity (LogP) Moderate Slightly Higher

Increased

permeability (BBB

penetration)

Metabolic Stability High High
Good oral

bioavailability potential

C-H Activation Well-studied Emerging
Novel IP space for

patentability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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